Diethyl (4-Chloro-2-nitrophenyl)phosphonate
CAS No.:
Cat. No.: VC18362740
Molecular Formula: C10H13ClNO5P
Molecular Weight: 293.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClNO5P |
|---|---|
| Molecular Weight | 293.64 g/mol |
| IUPAC Name | 4-chloro-1-diethoxyphosphoryl-2-nitrobenzene |
| Standard InChI | InChI=1S/C10H13ClNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | XAAKPNBMTCKAAY-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Diethyl (4-Chloro-2-nitrophenyl)phosphonate features a phosphorus atom bonded to two ethoxy groups and a 4-chloro-2-nitrophenyl ring. The nitro (-NO) and chloro (-Cl) substituents on the aromatic ring confer electron-withdrawing effects, enhancing the compound's electrophilic character. This configuration is critical for its reactivity in cross-coupling and phosphorylation reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 293.64 g/mol | |
| CAS Number | 1313997-63-5 | |
| Density | Not reported | - |
| Melting/Boiling Points | Not reported | - |
Synthesis and Optimization
Conventional Synthetic Routes
A patent by CN104277072A describes a method for synthesizing vinyl phosphonate derivatives using 1-nitro-2-aryl-ethene precursors and diethyl phosphite . Although the patent focuses on (E)-2-aryl vinyl phosphonates, the conditions are adaptable for Diethyl (4-Chloro-2-nitrophenyl)phosphonate:
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Reactants: 1-nitro-2-(4-chloro-phenyl)ethene, diethyl phosphite.
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Catalysts: Manganese acetate (0.75 mmol) and copper acetate (0.025 mmol).
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Solvent: Methanol at 40°C.
Green Chemistry Approaches
Recent advancements emphasize solvent-free reactions and ultrasound-assisted synthesis. For example, α-ureidophosphonates were synthesized under ultrasound irradiation with a 72–87% yield, suggesting potential for optimizing Diethyl (4-Chloro-2-nitrophenyl)phosphonate synthesis under milder conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct - and -NMR data for Diethyl (4-Chloro-2-nitrophenyl)phosphonate are unavailable, analogs like Diethyl [α-ureido-(4-chlorophenyl)]methyl phosphonate exhibit diagnostic peaks:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of related compounds, such as Diethyl ((4-chlorophenyl)(pyrimidin-2-ylamino)methyl)phosphonate, shows a molecular ion peak at 321.1 ([M+H]) .
Challenges and Future Directions
Knowledge Gaps
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Toxicity Data: No studies on ecotoxicological or mammalian toxicity are available.
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Scalability: Current synthetic methods require optimization for industrial-scale production.
Research Opportunities
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